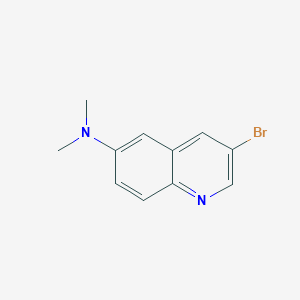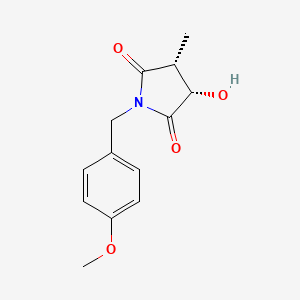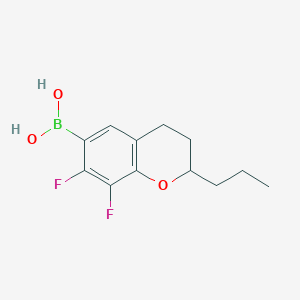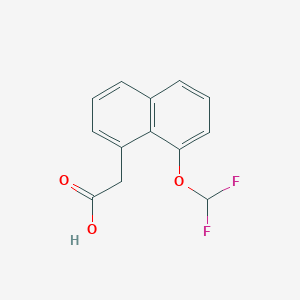
(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine is a synthetic organic compound that features a purine base attached to an ethenamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the benzylamine.
Formation of Ethenamine: The purine base is reacted with an appropriate aldehyde under basic conditions to form the ethenamine intermediate.
Benzylation: The ethenamine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenamine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, potentially leading to the formation of dihydropurine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the ethenamine moiety.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted benzyl derivatives.
Chemistry:
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various analogues with potential biological activity.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in purine metabolism.
Medicine:
Anticancer Research: The compound is investigated for its potential anticancer properties due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: It may be used in the development of new pharmaceutical agents targeting purine-related pathways.
Mecanismo De Acción
The mechanism of action of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine involves its interaction with molecular targets such as enzymes involved in purine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA synthesis and cell proliferation.
Comparación Con Compuestos Similares
(E)-N-Benzyl-2-(9H-purin-6-yl)ethenamine: The E-isomer of the compound, which may have different biological activity.
N-Benzyl-2-(9H-purin-6-yl)ethanamine: A similar compound without the double bond in the ethenamine moiety.
Uniqueness:
Isomerism: The Z-isomer configuration of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine may confer unique biological properties compared to its E-isomer.
Functional Groups: The presence of both the purine base and the benzyl group makes it a versatile compound for various chemical modifications.
Propiedades
Fórmula molecular |
C14H13N5 |
|---|---|
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
(Z)-N-benzyl-2-(7H-purin-6-yl)ethenamine |
InChI |
InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-15-7-6-12-13-14(18-9-16-12)19-10-17-13/h1-7,9-10,15H,8H2,(H,16,17,18,19)/b7-6- |
Clave InChI |
KAPPLQKITVMBSY-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN/C=C\C2=C3C(=NC=N2)N=CN3 |
SMILES canónico |
C1=CC=C(C=C1)CNC=CC2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


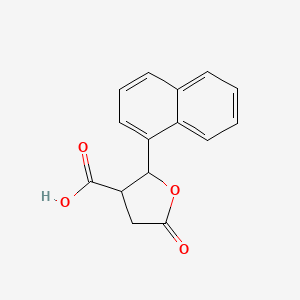
![7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol](/img/structure/B11862535.png)

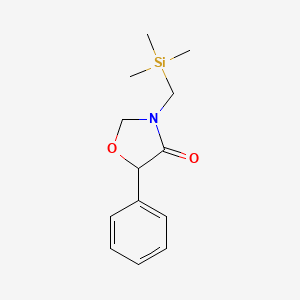
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)

